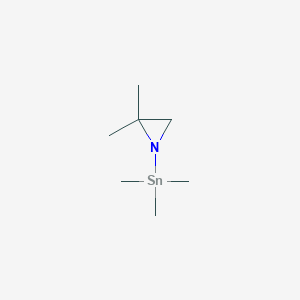
2-Benzyl-3-methylpyridine;mercury(1+);nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-3-methylpyridine;mercury(1+);nitrate is a complex chemical compound that combines an organic pyridine derivative with a mercury ion and a nitrate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methylpyridine typically involves the alkylation of 3-methylpyridine with benzyl halides under basic conditions. The mercury(1+) ion is then introduced through a reaction with a suitable mercury salt, such as mercury(II) nitrate. The final compound is obtained by combining the organic mercury complex with nitrate ions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-3-methylpyridine;mercury(1+);nitrate can undergo various chemical reactions, including:
Oxidation: The organic component can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The mercury ion can be reduced to its elemental form or other lower oxidation states.
Substitution: The benzyl and methyl groups can participate in substitution reactions, especially under electrophilic or nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce elemental mercury.
Aplicaciones Científicas De Investigación
2-Benzyl-3-methylpyridine;mercury(1+);nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-Benzyl-3-methylpyridine;mercury(1+) exerts its effects involves the interaction of the mercury ion with specific molecular targets. The mercury ion can form strong bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful as a biochemical probe or potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylpyridine: Lacks the methyl group and mercury ion, making it less reactive in certain chemical reactions.
3-Methylpyridine: Does not have the benzyl group or mercury ion, resulting in different chemical properties and applications.
Mercury(II) nitrate: Contains mercury in a higher oxidation state and lacks the organic pyridine component.
Uniqueness
2-Benzyl-3-methylpyridine;mercury(1+);nitrate is unique due to the combination of an organic pyridine derivative with a mercury ion and nitrate group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
57527-25-0 |
|---|---|
Fórmula molecular |
C13H13HgN2O3 |
Peso molecular |
445.85 g/mol |
Nombre IUPAC |
2-benzyl-3-methylpyridine;mercury(1+);nitrate |
InChI |
InChI=1S/C13H13N.Hg.NO3/c1-11-6-5-9-14-13(11)10-12-7-3-2-4-8-12;;2-1(3)4/h2-9H,10H2,1H3;;/q;+1;-1 |
Clave InChI |
WJSUVLSXFHRXEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)CC2=CC=CC=C2.[N+](=O)([O-])[O-].[Hg+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)




![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)





![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)
silane](/img/structure/B14611095.png)

